Nrf2 activator-7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nrf2 activator-7 is a compound that engages the Nrf2 pathway, enhancing the body’s defense against oxidative stress and inflammation. Nrf2, or nuclear factor erythroid 2-related factor 2, is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nrf2 activator-7 typically involves the use of nitrogen heterocycles, which are beneficial scaffolds in drug development due to their medicinal applications . The synthetic route often includes the formation of adducts that prevent the ubiquitination of Nrf2, resulting in its stabilization and nuclear translocation .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as CRISPR for gene editing and AI for predictive analysis are employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Nrf2 activator-7 undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include electrophiles and nucleophiles, which facilitate the formation of adducts with cysteine residues on Keap1, a repressor protein that regulates Nrf2 .

Major Products Formed

The major products formed from these reactions include stabilized Nrf2, which translocates to the nucleus and binds to the antioxidant response element (ARE) to induce the expression of cytoprotective genes .

Scientific Research Applications

Nrf2 activator-7 has a wide range of scientific research applications, including:

Chemistry: Used in the study of oxidative stress and redox biology.

Biology: Investigated for its role in cellular defense mechanisms.

Medicine: Explored for its potential in cancer prevention and treatment, as well as in the management of neurodegenerative and cardiovascular diseases

Mechanism of Action

Nrf2 activator-7 exerts its effects by detaching Nrf2 from its inhibitor, Keap1. This detachment allows Nrf2 to translocate to the nucleus, where it binds to the ARE and induces the expression of antioxidant and cytoprotective genes . The molecular targets involved include various antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1) .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Nrf2 activator-7 include:

- Curcumin

- Sulforaphane

- Resveratrol

- Epigallocatechin-3-gallate

- Carnosol

- Lycopene .

Uniqueness

This compound is unique in its ability to specifically target the Nrf2 pathway, providing a more focused approach to enhancing antioxidant defenses compared to other compounds that may have broader or less specific mechanisms of action .

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better leverage its potential in various scientific and medical fields.

Properties

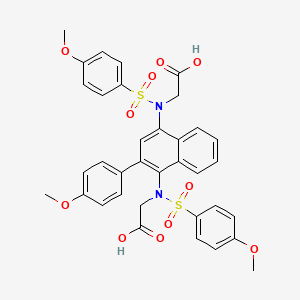

Molecular Formula |

C35H32N2O11S2 |

|---|---|

Molecular Weight |

720.8 g/mol |

IUPAC Name |

2-[[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]-3-(4-methoxyphenyl)naphthalen-1-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid |

InChI |

InChI=1S/C35H32N2O11S2/c1-46-24-10-8-23(9-11-24)31-20-32(36(21-33(38)39)49(42,43)27-16-12-25(47-2)13-17-27)29-6-4-5-7-30(29)35(31)37(22-34(40)41)50(44,45)28-18-14-26(48-3)15-19-28/h4-20H,21-22H2,1-3H3,(H,38,39)(H,40,41) |

InChI Key |

FYOHBNAOGGBOGT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=C2)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)OC)N(CC(=O)O)S(=O)(=O)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.